molecular formula C10H16N2O2S B11877436 tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate

tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate

Cat. No.: B11877436
M. Wt: 228.31 g/mol
InChI Key: OIMUZDGGRUONCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiazole ring, and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. One common method includes the use of tert-butyl carbamate and 2-bromo-1-(thiazol-2-yl)ethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The thiazole ring and carbamate moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl N-[1-(1,3-thiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C10H16N2O2S/c1-7(8-11-5-6-15-8)12-9(13)14-10(2,3)4/h5-7H,1-4H3,(H,12,13)

InChI Key

OIMUZDGGRUONCX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.